molecular formula C18H23NO4S B14567919 Ethyl 6-[(naphthalene-2-sulfonyl)amino]hexanoate CAS No. 61714-34-9

Ethyl 6-[(naphthalene-2-sulfonyl)amino]hexanoate

Cat. No.: B14567919
CAS No.: 61714-34-9
M. Wt: 349.4 g/mol
InChI Key: DWJIRBMAXWAEMO-UHFFFAOYSA-N
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Description

Ethyl 6-[(naphthalene-2-sulfonyl)amino]hexanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, and a sulfonamide group, which is known for its applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-[(naphthalene-2-sulfonyl)amino]hexanoate typically involves the esterification of 6-aminohexanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The naphthalene-2-sulfonyl chloride is then reacted with the resulting ester to form the final product. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[(naphthalene-2-sulfonyl)amino]hexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

Ethyl 6-[(naphthalene-2-sulfonyl)amino]hexanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a drug candidate due to the presence of the sulfonamide group, which is known for its antibacterial properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-[(naphthalene-2-sulfonyl)amino]hexanoate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The naphthalene ring can intercalate with DNA, affecting its replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-[(naphthalene-2-sulfonyl)amino]hexanoate is unique due to the presence of both the naphthalene ring and the sulfonamide group, which confer specific chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

61714-34-9

Molecular Formula

C18H23NO4S

Molecular Weight

349.4 g/mol

IUPAC Name

ethyl 6-(naphthalen-2-ylsulfonylamino)hexanoate

InChI

InChI=1S/C18H23NO4S/c1-2-23-18(20)10-4-3-7-13-19-24(21,22)17-12-11-15-8-5-6-9-16(15)14-17/h5-6,8-9,11-12,14,19H,2-4,7,10,13H2,1H3

InChI Key

DWJIRBMAXWAEMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCNS(=O)(=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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